Iocanlidic acid (123I)
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Overview
Description
Iocanlidic Acid I 123 is a radiopharmaceutical compound used primarily in diagnostic imaging. It is a radioactive isotope of iodine, specifically iodine-123, which is incorporated into a phenylpentadecanoic acid structure. This compound is utilized in single-photon emission computed tomography (SPECT) imaging to evaluate various physiological and pathological conditions, particularly in the cardiovascular system .
Preparation Methods
The synthesis of Iocanlidic Acid I 123 involves the incorporation of iodine-123 into a phenylpentadecanoic acid structure. The preparation typically begins with the iodination of a precursor molecule, followed by purification steps to isolate the desired radioactive compound. Industrial production methods involve the use of automated synthesis modules to ensure high purity and reproducibility. The reaction conditions are carefully controlled to optimize the yield and specific activity of the final product .
Chemical Reactions Analysis
Iocanlidic Acid I 123 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the iodine-123 to a lower oxidation state, altering its chemical properties.
Substitution: The phenyl ring in Iocanlidic Acid I 123 can undergo substitution reactions, where other functional groups replace the iodine-123.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Iocanlidic Acid I 123 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying chemical reaction mechanisms and kinetics.
Biology: Helps in understanding the biodistribution and metabolism of fatty acids in biological systems.
Medicine: Primarily used in diagnostic imaging to evaluate cardiac function and detect coronary artery disease.
Industry: Employed in the development of new radiopharmaceuticals and imaging agents.
Mechanism of Action
The mechanism of action of Iocanlidic Acid I 123 involves its uptake and incorporation into specific tissues, where it emits gamma radiation detectable by imaging equipment. In the case of cardiac imaging, the compound is taken up by myocardial cells, allowing for the visualization of regional myocardial perfusion and function. The molecular targets include the sodium-iodide symporter in thyroid tissue and fatty acid transporters in myocardial cells .
Comparison with Similar Compounds
Iocanlidic Acid I 123 is unique compared to other radiopharmaceuticals due to its specific structure and radiolabeling with iodine-123. Similar compounds include:
Iodofiltic Acid I 123: Another iodine-123 labeled compound used in cardiac imaging.
Iodine-123 Metaiodobenzylguanidine (MIBG): Used for imaging neuroendocrine tumors and cardiac sympathetic innervation.
Iocanlidic Acid I 123 stands out due to its specific application in myocardial imaging and its favorable physical properties, such as a suitable half-life and gamma emission energy for SPECT imaging .
Properties
CAS No. |
74855-17-7 |
---|---|
Molecular Formula |
C21H33IO2 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
15-(4-(123I)iodanylphenyl)pentadecanoic acid |
InChI |
InChI=1S/C21H33IO2/c22-20-17-15-19(16-18-20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(23)24/h15-18H,1-14H2,(H,23,24)/i22-4 |
InChI Key |
YAONEUNUMVOKNQ-NHTLRXQVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCCCCCCCCCCCCCC(=O)O)[123I] |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCCCCCCCCC(=O)O)I |
Origin of Product |
United States |
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